molecular formula C24H15F2N3O2 B2560669 3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866344-71-0

3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No. B2560669
CAS RN: 866344-71-0
M. Wt: 415.4
InChI Key: AANIRCFSRWGMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15F2N3O2 and its molecular weight is 415.4. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure-Activity Relationships : The synthesis and evaluation of fused imidazopyridines, including 2-Arylimidazo[4,5-c]quinolines, as benzodiazepine receptor ligands highlighted the impact of the aryl group's bulkiness at the 2-position on receptor affinity. This research provides insights into the structural requirements for binding to benzodiazepine receptors and identifies derivatives with high binding affinity and in vivo activity. Specific derivatives exhibited antagonist or inverse agonist activity, contributing to the understanding of structure-activity relationships within this chemical class (Takada et al., 1996).

Crystal Structure and Computational Analysis

Crystal Structure and DFT Calculations : The synthesis of a novel isoxazolquinoxalin derivative and its structural confirmation through single crystal X-ray diffraction provided valuable data on the molecule's geometry. DFT calculations were performed to determine HOMO-LUMO energy levels, contributing to the understanding of the compound's electronic properties. This research aids in elucidating the structural and electronic characteristics of quinoxaline derivatives, which are essential for their potential applications in various fields (Abad et al., 2021).

Antimicrobial and Anticancer Activities

Antimicrobial Activity : The synthesis and evaluation of dipyranoquinoline derivatives with triazole and thiazolidine moieties revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential of quinoxaline derivatives as antimicrobial agents, contributing to the development of new antibacterial compounds (Mulwad et al., 2011).

Anticancer Activities : The synthesis and in vitro evaluation of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones against human cancer cell lines revealed compounds with significant cytotoxicity. This research underscores the therapeutic potential of quinoxaline derivatives in cancer treatment, providing a foundation for further investigation into their antiproliferative mechanisms (Reis et al., 2011).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-16-3-1-2-14(8-16)11-29-12-19-23(15-4-7-21-22(9-15)31-13-30-21)27-28-24(19)18-10-17(26)5-6-20(18)29/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIRCFSRWGMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=C4C=C(C=C5)F)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

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